molecular formula C11H20N2O3 B1582130 Isoleucyl-Proline CAS No. 37462-92-3

Isoleucyl-Proline

Cat. No.: B1582130
CAS No.: 37462-92-3
M. Wt: 228.29 g/mol
InChI Key: BBIXOODYWPFNDT-CIUDSAMLSA-N
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Biochemical Analysis

Biochemical Properties

Isoleucyl-Proline interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. It is known to inhibit angiotensin-converting enzyme (ACE), which plays a significant role in blood pressure regulation . This interaction with ACE is believed to be the source of the normotensive effects of this compound .

Cellular Effects

This compound has been shown to influence various types of cells and cellular processes. For instance, it has been found to induce nitric oxide (NO) production in cultured endothelial cells . This effect on NO production influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound at the molecular level involves its binding interactions with biomolecules and its influence on enzyme activity and gene expression. As mentioned earlier, this compound inhibits ACE, thereby exerting its effects on blood pressure regulation .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been observed in various studies. For instance, it has been found that the hydrolysate of milk casein containing both Valyl-Prolyl-Proline and this compound improved the vascular endothelial function of subjects with stage I hypertension .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Both fermented milk and proteolytic hydrolysates of milk casein containing this compound have been shown to exert blood pressure-lowering effects in animals .

Metabolic Pathways

This compound is involved in specific amino acid degradation pathways following further proteolysis . It is a part of the metabolic pathways that lead to the breakdown of proteins into their constituent amino acids.

Subcellular Localization

Computer predictions suggest a mainly cytosolic localization of the biosynthetic enzymes

Preparation Methods

Synthetic Routes and Reaction Conditions: Isoleucyl-Proline can be synthesized through the coupling of isoleucine and proline using peptide synthesis techniques. The process typically involves the activation of the carboxyl group of isoleucine, followed by its reaction with the amino group of proline. Common reagents used in this synthesis include carbodiimides such as dicyclohexylcarbodiimide (DCC) and coupling agents like N-hydroxysuccinimide (NHS) .

Industrial Production Methods: Industrial production of this compound often involves the fermentation of reconstituted powdered skim milk using a starter culture containing Lactobacillus helveticus. This method leverages the natural enzymatic processes of the bacteria to produce the dipeptide in significant quantities .

Chemical Reactions Analysis

Types of Reactions: Isoleucyl-Proline primarily undergoes hydrolysis and enzymatic reactions. It is known to inhibit the angiotensin-converting enzyme, which is a key reaction in its biological activity .

Common Reagents and Conditions:

Major Products Formed: The primary product formed from the hydrolysis of this compound is the individual amino acids, isoleucine and proline .

Comparison with Similar Compounds

Uniqueness: Isoleucyl-Proline is unique due to its specific combination of isoleucine and proline, which provides it with distinct inhibitory properties against the angiotensin-converting enzyme. This makes it particularly effective in the regulation of blood pressure compared to other similar dipeptides .

Properties

IUPAC Name

(2S)-1-[(2S,3S)-2-amino-3-methylpentanoyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O3/c1-3-7(2)9(12)10(14)13-6-4-5-8(13)11(15)16/h7-9H,3-6,12H2,1-2H3,(H,15,16)/t7-,8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBIXOODYWPFNDT-CIUDSAMLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)N1CCCC1C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70332168
Record name Isoleucyl-Proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70332168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Isoleucylproline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011174
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

37462-92-3
Record name Isoleucyl-Proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70332168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isoleucylproline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011174
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of Isoleucyl-Proline in the context of elastin degradation?

A1: this compound is a dipeptide found within the structure of elastin, a protein responsible for elasticity in tissues like skin and lungs. Research has focused on understanding how this compound, as part of larger peptides, is affected by oxidative degradation processes involving Manganese(III). This is relevant because elastin breakdown is implicated in aging and diseases like emphysema. [, , , ]

Q2: How does the hydrophobicity of this compound relate to its oxidation by Manganese(III)?

A2: Studies have shown a correlation between the rate of oxidation of this compound-containing peptides by Manganese(III) and their hydrophobicity. Increased hydrophobicity, influenced by the presence of Isoleucine, leads to a faster reaction rate. This suggests that the microenvironment surrounding this compound within the peptide influences its susceptibility to oxidation. [, , , ]

Q3: What is the proposed mechanism of oxidation of this compound-containing peptides by Manganese(III)?

A3: Research suggests that the oxidation occurs via a mechanism where the this compound-containing peptide reacts directly with Manganese(III) in the rate-limiting step. This reaction is influenced by factors like the concentration of Manganese(III), the pH of the solution, and the presence of anions. [, , ]

Q4: Beyond elastin, are there other biological contexts where this compound is relevant?

A4: Yes, this compound has been identified as a potential biomarker for low bone mineral density (BMD). Studies have found an association between elevated levels of circulating this compound and a decreased likelihood of low BMD in the Chinese population. This suggests a potential role for this compound in bone health and osteoporosis research. []

Q5: Are there analytical techniques specific to studying this compound?

A5: While specific techniques for this compound aren't detailed in the provided research, its presence and quantification are likely determined using techniques like mass spectrometry, often coupled with liquid chromatography (LC-MS). These methods are commonly employed in metabolomics studies to identify and quantify small molecules like dipeptides in complex biological samples. [, ]

Q6: Has this compound been investigated in the context of enzyme inhibition?

A6: While not directly focused on this compound itself, research on the cathepsin B inhibitor CA-074 (N-(L-3-trans-propylcarbamoyloxirane-2-carbonyl)-isoleucyl-proline) offers insight. This inhibitor incorporates this compound in its structure, highlighting the dipeptide's potential role in influencing interactions with enzymes. Further research may explore this compound's potential as a building block for novel enzyme inhibitors. []

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